REACTION_CXSMILES
|
[O:1]=[C:2]1[C:12]2=[C:13]3[C:8](=[CH:9][C:10]([CH2:14][C:15]([O:17]CC)=[O:16])=[CH:11]2)[CH2:7][CH2:6][CH2:5][N:4]3C1=O.[OH-:21].[Na+].OO.Cl>O>[C:2]([C:12]1[CH:11]=[C:10]([CH2:14][C:15]([OH:17])=[O:16])[CH:9]=[C:8]2[C:13]=1[NH:4][CH2:5][CH2:6][CH2:7]2)([OH:1])=[O:21] |f:1.2|
|
Name
|
ethyl 5,6-dihydro-1,2-dioxo-4H-pyrrolo[3,2,1-ij]quinolin-8-ylacetate
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
O=C1C(N2CCCC3=CC(=CC1=C23)CC(=O)OCC)=O
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting precipitate
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C(C=C2CCCNC12)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g | |
YIELD: PERCENTYIELD | 95.1% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |